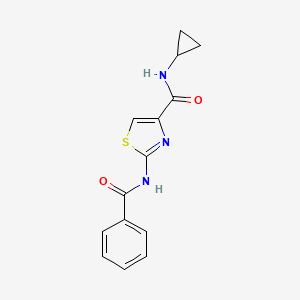

2-benzamido-N-cyclopropylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-benzamido-N-cyclopropylthiazole-4-carboxamide” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Synthesis Analysis

The synthesis of benzamides, which is a part of the compound , can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a superior and recoverable catalyst, low reaction times, a simple procedure, and the use of ultrasonic irradiation as a green and powerful technology .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as 2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide, have been found to possess antimicrobial properties . They are used in the synthesis of compounds like sulfazole, which is a short-acting sulfa drug .

Antiretroviral Activity

Thiazole derivatives are also used in the synthesis of antiretroviral drugs like ritonavir . These drugs are used in the treatment of HIV/AIDS .

Antifungal Activity

Compounds containing thiazole moieties are used in the synthesis of antifungal drugs like abafungin . These drugs are used to treat fungal infections .

Anticancer Activity

Thiazole derivatives have been found to have anticancer properties. They are used in the synthesis of anticancer drugs like tiazofurin . These drugs are used in the treatment of various types of cancer .

Anti-inflammatory Activity

Thiazole derivatives are used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) . These drugs are used to reduce inflammation and pain in the body .

Antioxidant Activity

Some thiazole derivatives have been found to possess potent antioxidant activity . These compounds can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Anti-Alzheimer Activity

Thiazole derivatives have been found to possess anti-Alzheimer properties . These compounds are being studied for their potential use in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been found to possess antihypertensive properties . These compounds are used in the synthesis of drugs that are used to treat high blood pressure .

Mechanism of Action

Target of Action

The primary target of 2-Benzamido-N-Cyclopropyl-1,3-Thiazole-4-Carboxamide is CK1δ/ε , a member of the casein kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ1, γ2, γ3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .

Mode of Action

This compound acts as a potent and specific inhibitor of CK1δ . It exhibits a higher affinity towards CK1δ than to CK1ε . The compound’s interaction with its target results in the inhibition of CK1δ, thereby affecting the kinase’s ability to phosphorylate its substrates .

Biochemical Pathways

CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Result of Action

The compound’s action results in the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

properties

IUPAC Name |

2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-12(9-4-2-1-3-5-9)17-14-16-11(8-20-14)13(19)15-10-6-7-10/h1-5,8,10H,6-7H2,(H,15,19)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYFSFQTXOHXPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-cyclopropylthiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)

![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)

![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)